molecular formula C12H15BrN2 B1424729 N-1,N-1-Diallyl-4-bromo-1,2-benzenediamine CAS No. 1220016-76-1

N-1,N-1-Diallyl-4-bromo-1,2-benzenediamine

Cat. No. B1424729
CAS RN: 1220016-76-1
M. Wt: 267.16 g/mol
InChI Key: VXPGJAPXBAQENG-UHFFFAOYSA-N
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Description

“N-1,N-1-Diallyl-4-bromo-1,2-benzenediamine” is a chemical compound with the molecular formula C12H15BrN2 . It is used in various chemical reactions and has specific properties that make it useful in certain applications .


Molecular Structure Analysis

The molecular structure of “this compound” involves a benzene ring with two amine (NH2) groups and one bromine atom attached. The two amine groups are further substituted with diallyl groups .

Scientific Research Applications

Synthesis and Applications in Polymer and Material Science

  • Corrosion Inhibition: Compounds similar to N-1,N-1-Diallyl-4-bromo-1,2-benzenediamine, such as N,N-diallyl derivatives of hexanediamine and dodecanediamine, have been synthesized and studied for their corrosion inhibition properties on mild steel in acidic conditions. These studies found significant inhibition efficiency, suggesting potential applications in protecting metals against corrosion (Ali & Saeed, 2001; Ali, Saeed, & EL-Sharif, 2012).

Analytical Chemistry

  • Separation Techniques: Research has also focused on the migration behavior and separation of benzendiamines and related compounds, which are important for analytical chemistry, particularly in optimizing conditions for capillary zone electrophoresis (Lin & Chen, 2000).

Organic Synthesis

  • Reductive Processes: A practical method for reducing 2,1,3-benzothiadiazoles to 1,2-benzenediamines, demonstrating the versatility of these compounds in organic synthesis. Such processes highlight the potential for creating a variety of functionalized materials and molecules with specific properties (Prashad, Liu, & Repič, 2001).
  • Molecular Electronics: The study of N-silyl substitution of 1,4-benzenediamine (a structure related to the query compound) explores its application in molecular electronics, demonstrating the influence of binding atom hybridization on electronic transmission, potentially useful for designing molecular junctions with controllable conductance (Wohlthat, Kirchner, & Reimers, 2009).

Medicinal Chemistry

  • Synthetic Pathways: The literature also describes synthetic pathways and characterizations of N,N-dialkyl-1,3-benzenediamines, which can serve as intermediates for the development of various pharmaceuticals, showcasing the role of similar structures in medicinal chemistry (Katritzky, Rachwal, & Rachwał, 2010).

properties

IUPAC Name

4-bromo-1-N,1-N-bis(prop-2-enyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2/c1-3-7-15(8-4-2)12-6-5-10(13)9-11(12)14/h3-6,9H,1-2,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPGJAPXBAQENG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201232274
Record name 4-Bromo-N1,N1-di-2-propen-1-yl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220016-76-1
Record name 4-Bromo-N1,N1-di-2-propen-1-yl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220016-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-N1,N1-di-2-propen-1-yl-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201232274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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